
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridine derivative with an amino acid ester under controlled conditions. The reaction might require catalysts, specific pH conditions, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a physiological response. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-alaninate
- Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-valinate
Uniqueness
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate is unique due to its specific structural features, such as the presence of both a pyridine ring and a proline ester. These features might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl (2S)-1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3/t11-/m0/s1 |
InChI Key |
SDTXDKKWPFAVJE-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CCN2C=CC=C(C2=O)N |
Canonical SMILES |
COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



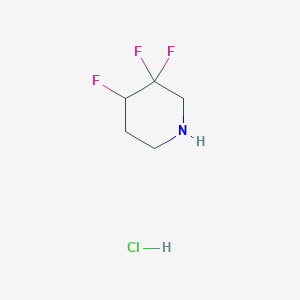
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12983705.png)
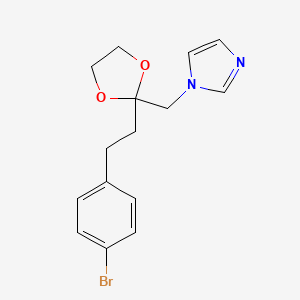
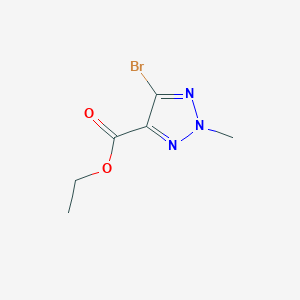

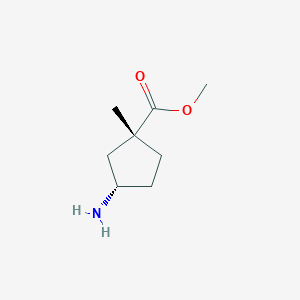

![6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12983750.png)
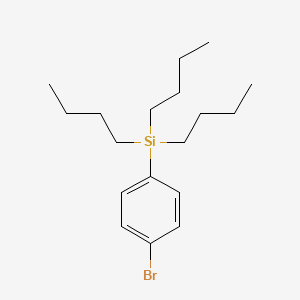
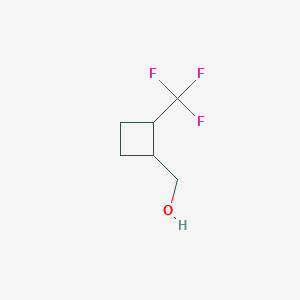
![(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12983761.png)
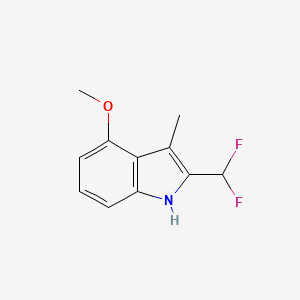
![2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12983768.png)
